molecular formula C18H16ClNO3 B15289160 Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate CAS No. 51234-41-4

Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate

Numéro de catalogue: B15289160
Numéro CAS: 51234-41-4
Poids moléculaire: 329.8 g/mol
Clé InChI: MUAYIAAIKPJCDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Comparaison Avec Des Composés Similaires

Benoxaprofen Ethyl Ester can be compared to other ester derivatives of non-steroidal anti-inflammatory drugs. Similar compounds include:

    Ibuprofen Ethyl Ester: An ester derivative of Ibuprofen, another NSAID of the propionic acid class.

    Naproxen Ethyl Ester: An ester derivative of Naproxen, also an NSAID of the propionic acid class.

The uniqueness of Benoxaprofen Ethyl Ester lies in its specific structure and its use as a reference standard for Benoxaprofen impurities . Unlike other ester derivatives, it is not used therapeutically but rather for analytical and quality control purposes .

Activité Biologique

Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate, also referred to as MCBA, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of psoriasis. This article provides a comprehensive overview of its biological activity, focusing on its efficacy as an anti-psoriatic agent based on recent studies.

Synthesis and Characterization

The synthesis of MCBA involves the oxidative coupling of 4-chlorobenzaldehyde with ortho-aminophenol in the presence of lead tetraacetate. Characterization techniques such as 1H^{1}H NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound. The molecular weight of MCBA is reported to be 302 g/mol, with significant spectral peaks indicating successful synthesis .

MCBA exhibits its biological effects primarily through modulation of inflammatory pathways involved in psoriasis. In an imiquimod (IMQ)-induced psoriatic mouse model, both topical and oral administration of MCBA resulted in a marked reduction in key indicators of psoriasis, including erythema intensity, skin thickness, and desquamation. The Psoriasis Area Severity Index (PASI) scores demonstrated significant improvement in treated groups compared to controls .

Case Study Overview

A pivotal study evaluated the anti-psoriatic effects of MCBA against IMQ-induced psoriasis in mice. The study was structured as follows:

Group NumberGroup TypeDescription
Group INegative controlNo treatment administered.
Group IIModel controlDaily application of 5% IMQ cream on shaved dorsal skin.
Group IIIPositive controlIMQ cream plus topical application of Clobetasol (0.05%).
Group IVTopical MCBAIMQ cream plus topical application of 1% MCBA.
Group VTopical CBAIMQ cream plus topical application of 1% CBA.
Group VIOral MCBAIMQ cream plus oral administration of MCBA (120 mg/kg).
Group VIIOral CBAIMQ cream plus oral administration of CBA (120 mg/kg).

The results indicated that both oral and topical formulations of MCBA significantly reduced PASI scores compared to the model control group, with oral administration showing superior efficacy .

Histopathological Findings

Histological examinations revealed that skin tissues from mice treated with MCBA exhibited reduced signs of psoriatic alterations such as hyperkeratosis and inflammation. Specifically, oral MCBA treatment resulted in fewer inflammatory cells and less severe epidermal thickening compared to untreated controls .

Comparative Analysis with Other Treatments

In comparison to Clobetasol propionate, a well-known anti-psoriatic drug, MCBA demonstrated comparable efficacy in reducing PASI scores and improving histological parameters. This suggests that MCBA could be a viable alternative or adjunct therapy for psoriasis management .

Propriétés

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-3-22-18(21)11(2)13-6-9-16-15(10-13)20-17(23-16)12-4-7-14(19)8-5-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAYIAAIKPJCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965509
Record name Ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-41-4
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-alpha-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.